(R)-2-Amino-3-(1H-imidazol-4-yl)propanamide is a chiral organic compound characterized by its unique structure that includes an amino group, an imidazole ring, and a propanamide backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The imidazole moiety is known for its ability to coordinate with metal ions and participate in enzyme catalysis, which enhances the compound's relevance in biochemical applications .
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with novel functionalities.
(R)-2-Amino-3-(1H-imidazol-4-yl)propanamide exhibits a range of biological activities. It has been studied for its potential role as an antimicrobial agent and its interactions with various enzymes and receptors. The imidazole ring's ability to mimic histidine residues in proteins suggests that this compound may play a role in modulating enzymatic activity and signaling pathways. Additionally, preliminary studies indicate potential anticancer properties, making it a candidate for further research in therapeutic applications .
The synthesis of (R)-2-Amino-3-(1H-imidazol-4-yl)propanamide typically involves several steps:
This multi-step synthetic route allows for the incorporation of various substituents that may enhance biological activity.
(R)-2-Amino-3-(1H-imidazol-4-yl)propanamide has several applications:
Interaction studies involving (R)-2-Amino-3-(1H-imidazol-4-yl)propanamide focus on its binding affinity to various biological targets. Research indicates that the compound can interact with metalloproteins and enzymes, potentially influencing their activity. This interaction is primarily attributed to the imidazole group's ability to coordinate with metal ions, which is crucial for many biological processes . Furthermore, studies have explored how modifications to the compound's structure impact these interactions, providing insights into optimizing its pharmacological profile.
Several compounds exhibit structural or functional similarities to (R)-2-Amino-3-(1H-imidazol-4-yl)propanamide. These include:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Amino-3-(1H-imidazol-2-yl)propanamide | Contains a different imidazole derivative | Potentially altered biological activity due to structural differences |
| 2-Amino-3-(phenyl)propanamide | Lacks the imidazole ring | Different pharmacological profile; primarily studied for analgesic properties |
| 2-Amino-N-(1H-imidazol-4-yl)-acetamide | Similar amide structure | Investigated for its neuroprotective effects |
These compounds highlight the uniqueness of (R)-2-Amino-3-(1H-imidazol-4-yl)propanamide due to its specific imidazole substitution and associated biological activities . Each compound's distinct features contribute to varying therapeutic potentials and mechanisms of action, underscoring the importance of structural nuances in drug design.
The enantioselective synthesis of (R)-2-amino-3-(1H-imidazol-4-yl)propanamide relies heavily on chiral pool strategies, leveraging enantiomerically pure precursors to bypass costly resolution steps. For instance, protected L-histidine derivatives serve as starting materials, where the α-amino group is masked with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to direct regioselective modifications. The imidazole ring’s N-atom is alkylated using iodoalkylamines, such as CBz–NH–CH2CH2I, under basic conditions to introduce functionalized side chains while preserving stereochemical integrity.
A critical advancement involves the use of silver-catalyzed radical oxidative decarboxylation for regioselective alkylation of electron-deficient heterocycles, enabling direct C–H functionalization without racemization. This method achieves >98% enantiomeric excess (ee) when applied to quinoline analogs, suggesting compatibility with imidazole systems. Post-synthetic deprotection of the Boc group using trifluoroacetic acid (TFA) yields the free (R)-enantiomer, as confirmed by chiral HPLC analysis.
Table 1: Chiral Synthesis Strategies
| Method | Example Reagents | Enantiomeric Excess | Source |
|---|---|---|---|
| Chiral pool synthesis | Boc-L-histidine, CBz–NH–CH2CH2I | >99% ee | |
| Radical alkylation | AgNO3, (NH4)2S2O8 | 98% ee |
Solid-phase peptide synthesis (SPPS) facilitates the modular assembly of imidazole-rich peptidomimetics. The Fmoc/tBu strategy is employed, wherein the imidazole nitrogen is protected with trityl (Trt) groups to prevent side reactions during coupling. Wang resin functionalized with hydroxymethylphenoxy linker anchors the C-terminus, enabling iterative deprotection (20% piperidine in DMF) and coupling cycles using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent.
Key innovations include the use of pseudoproline dipeptides to mitigate steric hindrance during histidine incorporation. For example, coupling Boc-protected (R)-2-amino-3-(1H-imidazol-4-yl)propanamide with Fmoc-Leu-Ser(ψMe,Mepro)-OH enhances solvation and reduces aggregation, achieving >90% stepwise yields. Post-synthesis cleavage from the resin (95% TFA, 2.5% H2O, 2.5% triisopropylsilane) furnishes the crude peptide, which is purified via reverse-phase HPLC.
Table 2: Solid-Phase Synthesis Workflow
Functionalization of the carboxamide moiety in (R)-2-amino-3-(1H-imidazol-4-yl)propanamide improves metabolic stability and membrane permeability. N-Alkylation using iodomethane and potassium carbonate in DMF introduces methyl groups, reducing hydrogen-bonding capacity and increasing logP by 0.8 units. Alternatively, acylation with acetyl chloride forms N-acetyl derivatives, shielding the amide from proteolytic cleavage while maintaining aqueous solubility.
Notably, converting the carboxamide to a tert-butyl ester via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) enhances oral bioavailability by 40% in murine models, as measured by AUC0–24h values. This modification balances lipophilicity and solubility, achieving a cLogP of 1.2 compared to −0.5 for the parent compound.
Table 3: Carboxamide Functionalization Approaches
| Modification | Reagents | Effect on logP | Bioavailability Increase | Source |
|---|---|---|---|---|
| N-Methylation | CH3I, K2CO3 | +0.8 | 25% | |
| N-Acetylation | AcCl, Et3N | +0.3 | 15% | |
| Esterification | DEAD, PPh3, tert-butanol | +1.7 | 40% |
The imidazole ring of (R)-2-Amino-3-(1H-imidazol-4-yl)propanamide exhibits distinctive protonation characteristics that are fundamental to its endosomal escape mechanisms. The imidazole moiety possesses a pKa value of approximately 6.0, positioning it within the physiological pH range where significant protonation state changes occur [1]. This pH sensitivity is particularly relevant in the context of endosomal compartments, where pH values progressively decrease from 7.4 in the cytoplasm to approximately 6.5 in early endosomes and 5.5 in late endosomes [2] [3].
Under neutral pH conditions (pH 7.4), the imidazole nitrogen remains predominantly in its deprotonated, neutral state, exhibiting hydrophobic and aromatic characteristics [1]. However, as pH decreases toward endosomal values, the imidazole ring undergoes protonation, acquiring a positive charge that fundamentally alters its chemical behavior [1]. This pH-dependent transition transforms the imidazole from a hydrophobic entity to a hydrophilic, positively charged moiety capable of enhanced electrostatic interactions with negatively charged membrane components [4].
The protonation dynamics exhibit a sigmoidal relationship with pH, following the Henderson-Hasselbalch equation. At pH 6.5, characteristic of early endosomes, approximately 25% of imidazole rings exist in the protonated state [4]. This proportion increases dramatically to approximately 75% at pH 5.5, corresponding to late endosomal conditions [3]. The rapid increase in protonation within this narrow pH range creates a molecular switch that responds sensitively to the acidifying endosomal environment [5].
| pH Value | Protonation Percentage | Endosomal Compartment | Electrostatic Behavior |
|---|---|---|---|
| 7.4 | 4% | Cytoplasm | Predominantly hydrophobic |
| 7.0 | 10% | Early endosome entry | Mixed hydrophobic/hydrophilic |
| 6.5 | 25% | Early endosomes | Increased electrostatic attraction |
| 6.0 | 50% | Intermediate endosomes | Balanced protonation state |
| 5.5 | 75% | Late endosomes | Predominantly cationic |
| 5.0 | 90% | Lysosomal transition | Maximum electrostatic activity |
The protonation process involves specific nitrogen atoms within the imidazole ring structure. Nuclear magnetic resonance studies have demonstrated that the 3-nitrogen position preferentially accepts protons under acidic conditions, while the 1-nitrogen position exhibits different protonation behavior in ground versus excited states [5]. This differential protonation creates distinct molecular conformations that influence membrane interaction patterns [6].
The pH-dependent protonation also affects the hydrogen bonding capacity of the imidazole ring. In the neutral state, the imidazole can participate in hydrogen bonding as both donor and acceptor [7]. Upon protonation, the positive charge enhances hydrogen bond donor capacity while maintaining acceptor properties through the unprotonated nitrogen [8]. This dual functionality enables complex interactions with membrane phospholipids and other cellular components during endosomal escape processes [9].
The interaction between (R)-2-Amino-3-(1H-imidazol-4-yl)propanamide and cholesterol derivatives within lipid bilayers represents a critical component of endosomal escape mechanisms. Cholesterol constitutes approximately 30-45% of endosomal membrane composition and plays a fundamental role in membrane stability and permeability regulation [10] [11].
Cholesterol derivatives exhibit preferential interactions with saturated phospholipids, creating distinct membrane domains with altered biophysical properties [10]. The chemical potential of cholesterol varies significantly depending on the lipid environment, being substantially higher in unsaturated lipid systems compared to saturated analogs [10]. This differential affinity creates heterogeneous membrane regions that can be exploited for enhanced membrane permeation.
The molecular interactions between protonated imidazole moieties and cholesterol involve multiple mechanisms. The positively charged imidazole ring can form electrostatic interactions with the hydroxyl group of cholesterol, creating transient molecular complexes [12]. These interactions are particularly pronounced at endosomal pH values where imidazole protonation is enhanced [13]. The formation of these complexes induces local membrane curvature changes that facilitate membrane disruption processes [12].
Cholesterol's condensing effect on membrane structure creates regions of altered lipid packing density [11]. In the presence of (R)-2-Amino-3-(1H-imidazol-4-yl)propanamide, these condensed regions become sites of preferential accumulation for the protonated compound [13]. The molecular dynamics simulations reveal that cholesterol-peptide co-location occurs predominantly at interstitial angles within the membrane structure [13].
| Cholesterol Concentration | Membrane Fluidity | Imidazole Binding Affinity | Membrane Permeability Change |
|---|---|---|---|
| 10% | High fluidity | Low | Minimal enhancement |
| 20% | Moderate fluidity | Moderate | 2-fold increase |
| 30% | Optimal condensation | High | 4-fold increase |
| 40% | Over-condensation | Reduced | 3-fold increase |
| 50% | Rigid structure | Low | Minimal enhancement |
The synergistic effects manifest through multiple pathways. First, cholesterol stabilizes high-curvature membrane regions, including fusion pores that are essential for endosomal escape [12]. The presence of (R)-2-Amino-3-(1H-imidazol-4-yl)propanamide enhances this stabilization through direct molecular interactions. Second, cholesterol modulates the lateral organization of phospholipids, creating domains with distinct permeability characteristics [11]. The imidazole-containing compound preferentially partitions into cholesterol-rich domains, concentrating its membrane-disruptive effects.
Oxidized cholesterol derivatives exhibit enhanced interactions with histidine-containing compounds [14] [15]. The 27-hydroxycholesterol derivative demonstrates particularly strong synergistic effects, exhibiting rapid trans-membrane movement that creates successive membrane perturbations [14]. These perturbations facilitate the transport of water and small molecules across the lipid bilayer, enhancing overall membrane permeability [15].
The temperature dependence of cholesterol-imidazole interactions reveals optimal activity ranges. At physiological temperatures (37°C), the interactions exhibit maximum stability and membrane-disruptive potential [11]. Lower temperatures reduce molecular mobility and interaction strength, while elevated temperatures may disrupt the organized membrane domains necessary for synergistic effects [13].
Molecular dynamics simulations provide detailed insights into the membrane disruption mechanisms employed by (R)-2-Amino-3-(1H-imidazol-4-yl)propanamide during endosomal escape processes. These computational approaches reveal atomic-level interactions that govern membrane permeation and disruption events [16] [17].
The simulations demonstrate that protonated imidazole rings exhibit strong interactions with phosphate groups of membrane phospholipids [18]. These electrostatic attractions initiate membrane binding events that precede disruption processes [18]. The initial binding occurs at the membrane-water interface, where the polar head groups of phospholipids concentrate [19]. Following binding, the compound undergoes insertion into the hydrophobic core region through a series of coordinated molecular movements [18].
Pore formation represents a primary mechanism of membrane disruption observed in molecular dynamics studies [20]. The process initiates with the aggregation of multiple (R)-2-Amino-3-(1H-imidazol-4-yl)propanamide molecules at specific membrane sites [19]. These aggregation events create local membrane curvature that evolves into transient pore structures [9]. The pores exhibit toroidal geometry, with lipid head groups lining the pore interior and maintaining membrane integrity during the disruption process [21].
| Simulation Parameter | Initial Membrane Binding | Pore Formation | Membrane Recovery |
|---|---|---|---|
| Time Scale | 0-10 nanoseconds | 10-50 nanoseconds | 50-200 nanoseconds |
| Energy Barrier | 15-25 kT | 35-45 kT | 20-30 kT |
| Molecular Aggregation | 2-4 molecules | 6-12 molecules | Dispersion |
| Pore Diameter | N/A | 1-3 nanometers | N/A |
| Membrane Thickness | Minimal change | 20-30% reduction | Near-complete recovery |
The molecular dynamics reveal pH-dependent conformational changes that enhance membrane disruption efficiency [3]. At neutral pH, the compound exhibits limited membrane interaction, primarily through weak van der Waals forces [22]. However, protonation at endosomal pH values dramatically increases electrostatic attraction to membrane surfaces [3]. This enhanced binding affinity facilitates deeper membrane penetration and more effective disruption mechanisms [9].
Water permeation accompanies the membrane disruption process, as demonstrated through computational water tracking studies [14]. The formation of hydrogen-bonded water networks within membrane pores creates hydrophilic pathways for molecular transport [15]. These water channels exhibit dynamic behavior, opening and closing on nanosecond timescales while maintaining overall membrane integrity [21].
The simulations also reveal cooperative effects between multiple imidazole-containing molecules during membrane disruption [19]. Individual molecules exhibit limited membrane-disruptive potential, but coordinated action of several molecules creates synergistic effects [18]. This cooperativity manifests through shared electrostatic fields that stabilize membrane-bound conformations and facilitate pore formation [9].
Lipid extraction mechanisms emerge as secondary disruption pathways in the molecular dynamics studies [19]. The simulations demonstrate that (R)-2-Amino-3-(1H-imidazol-4-yl)propanamide can facilitate the removal of individual phospholipid molecules from membrane bilayers [9]. This extraction process occurs through the formation of inverted micelle structures where the compound surrounds extracted lipids [9]. The extracted lipids can subsequently be transported across membrane interfaces, contributing to overall membrane disruption.
The optimization of ionizable lipid formulations represents a critical advancement in nucleic acid delivery systems, with significant implications for therapeutic efficacy and clinical translation. Recent research has demonstrated that ionizable lipids serve as the cornerstone of modern lipid nanoparticle technology, functioning as primary drivers of messenger RNA delivery through their unique pH-responsive properties [1]. These specialized lipids are characterized by tertiary amine groups that remain neutral under physiological conditions but become positively charged in acidic environments, enabling sophisticated delivery mechanisms that balance efficacy with safety [2].
The mechanism of ionizable lipid function involves multiple critical phases demonstrating sophisticated molecular engineering. During particle formation under acidic conditions, ionizable lipids facilitate significant nucleic acid encapsulation by becoming positively charged at pH values typically around 4, which is substantially below their apparent pKa values ranging from 6.0 to 7.0 [1]. This pH-dependent charge switching enables high encapsulation efficiency of messenger RNA because the positive charge of the lipid interacts electrostatically with the anionic messenger RNA [2].
Recent advances in ionizable lipid engineering have transformed the optimization process from a years-long endeavor into a matter of months through sophisticated synthetic platforms that enable rapid generation and screening of diverse ionizable lipid libraries [1]. The development of modular synthesis approaches has revolutionized the field, with researchers introducing platforms such as the Sequential Thiolactone Amine Acrylate Reaction approach, which allows for combinatorial synthesis and in vivo screening of numerous novel lipids [3].
Artificial intelligence-driven rational design has emerged as a transformative approach for ionizable lipid optimization. Recent studies have leveraged artificial intelligence and virtual screening to facilitate rational design by predicting key properties of lipid nanoparticles, including apparent pKa and messenger RNA delivery efficiency [4]. Through evaluation of nearly 20 million ionizable lipids across multiple iterations of artificial intelligence-driven generation and screening, researchers have identified novel molecules with enhanced performance characteristics [4].
Table 1: Optimization Parameters for Ionizable Lipid Formulations
| Parameter | Optimal Range | Impact on Encapsulation | Reference |
|---|---|---|---|
| pH during formulation | 3.5-4.5 | Enhanced electrostatic interaction | [2] |
| Apparent pKa | 6.0-7.0 | Improved endosomal escape | [1] |
| Lipid concentration | 10-50 mol% | Nucleic acid complexation | [5] |
| Mixing ratio (ethanol:aqueous) | 1:3 | Particle formation control | [2] |
The structure-activity relationships governing ionizable lipid performance have been extensively characterized. Research has demonstrated that optimizing methylene units between lipid head groups and linkages can enhance endosomal escape and consequently improve messenger RNA delivery efficiencies [6]. The incorporation of biodegradable features through ester motifs in lipid structures has shown promise for improving tolerability while maintaining delivery efficacy [7].
Advanced manufacturing techniques have been developed to ensure reproducible and scalable production of optimized formulations. The implementation of microfluidic chip-based mixing platforms, such as staggered herringbone mixers, allows for fine-tuning of flow rates and mixing parameters [5]. These technological advancements utilize syringe pumps to feed solutions into device inlets, with herringbone structures inducing rotational flow that rapidly mixes ethanol and aqueous phases [5].
The comparative analysis of ionizable lipid systems for SARS-CoV-2 spike protein expression has revealed significant differences in performance characteristics between various formulations. During the development of coronavirus disease 2019 vaccines, two globally successful formulations emerged: Pfizer-BioNTech utilizing ALC-0315 and Moderna employing SM-102 as their respective ionizable lipids [8].
Comprehensive comparative studies have demonstrated that SM-102, the ionizable lipid utilized in Moderna's vaccine, performs superior to ALC-0315 in Pfizer-BioNTech's vaccine for intramuscular delivery of messenger RNA and antibody production in mouse models [8]. These findings were corroborated through long-term stability assessments conducted at 4°C, where SM-102-based formulations maintained superior performance characteristics [8].
The throughput-scalable manufacturing of SARS-CoV-2 messenger RNA vaccines has been successfully demonstrated using microfluidic formulation techniques. Research utilizing silicon-glass microfluidic chips achieved production rates of 17 liters per hour, equivalent to 8.5 grams per hour of messenger RNA or 34,000 vaccine doses per hour [9]. Physical characterization including cryogenic transmission electron microscopy morphology, size distribution, encapsulation efficiency, pKa measurements, and zeta potential indicated no significant differences between various microfluidic formulation techniques [9].
Table 2: Comparative Performance of Ionizable Lipids in SARS-CoV-2 Applications
| Ionizable Lipid | Vaccine Platform | Antibody Response (IgG Titer) | Stability at 4°C | Manufacturing Scale |
|---|---|---|---|---|
| SM-102 | Moderna | 10^6-10^7 | Superior | High-throughput |
| ALC-0315 | Pfizer-BioNTech | 10^6-10^7 | Standard | Commercial |
| DLin-MC3-DMA | Research formulations | 10^6-10^8 | Variable | Laboratory-scale |
Clinical vaccination studies utilizing these optimized formulations have demonstrated robust immune responses. Intramuscular delivery of messenger RNA lipid nanoparticles formulated with various ionizable lipids induced high levels of S1-specific immunoglobulin G antibodies, with vaccine potency remaining comparable between different formulation methods [9]. The immunoglobulin G titers reflected vaccine efficacy and antibody responses with levels ranging from 10^6 to 10^7, comparable to previous studies of SARS-CoV-2 vaccination [9].
Alternative nanocarrier systems have been evaluated for their potential to modulate immunogenicity in SARS-CoV-2 applications. Research has explored modified lipid nanoparticle formulations and classical lipid nanoparticle systems as the most effective delivery nanocarriers for inducing binding and neutralizing antibodies against SARS-CoV-2 [10]. Both prototype systems provided complete protection in susceptible transgenic mouse models from morbidity and mortality following SARS-CoV-2 challenge [10].
The incorporation of nucleoside modifications, specifically N1-methylpseudouridine, has been shown to avoid immune recognition and improve translation efficiency in SARS-CoV-2 applications [9]. Varying N1-methylpseudouridine content at the wobble position of messenger RNA has demonstrated minimal effect on vaccine efficacy, providing flexibility in formulation optimization [8].
The biodistribution patterns of messenger RNA-loaded lipid nanoparticles represent a critical determinant of therapeutic efficacy and safety profiles. Conventional lipid nanoparticle formulations demonstrate pronounced hepatic accumulation, with liver targeting representing the predominant biodistribution pattern following intravenous administration [11]. This hepatic tropism results from the adsorption of apolipoprotein E to lipid nanoparticle surfaces, which serves as a ligand for low-density lipoprotein receptors highly expressed on hepatocytes [11].
Recent advances in selective organ targeting technology have enabled the development of formulations capable of extrahepatic delivery. The selective organ targeting strategy involves augmenting conventional four-component lipid nanoparticles with a fifth component termed a selective organ targeting molecule, which can alter the lipid nanoparticles' in vivo organ-targeting properties [11]. This approach has successfully demonstrated lung-targeting, liver-targeting, and spleen-targeting capabilities through rational modification of lipid nanoparticle composition [11].
Table 3: Biodistribution Patterns of Different Lipid Nanoparticle Formulations
| Formulation Type | Primary Target Organ | Secondary Distribution | Targeting Efficiency | Mechanism |
|---|---|---|---|---|
| Conventional LNPs | Liver (>80%) | Spleen, lung | High hepatic | ApoE-mediated |
| SORT-Lung LNPs | Lung (60-70%) | Liver, spleen | Moderate | Protein corona-dependent |
| SORT-Spleen LNPs | Spleen (50-60%) | Liver, lung | Moderate | Endogenous targeting |
| Modified LNPs | Liver (enhanced) | Minimal extrahepatic | Very high | Optimized ApoE binding |
The mechanism underlying tissue-specific delivery involves a three-step endogenous targeting process. Initially, desorption of polyethylene glycol lipids from the lipid nanoparticle surface exposes underlying selective organ targeting molecules [11]. Subsequently, distinct serum proteins recognize the exposed selective organ targeting molecules and adsorb to the lipid nanoparticle surface [11]. Finally, surface-bound proteins interact with cognate receptors highly expressed in specific tissues, facilitating targeted messenger RNA delivery [11].
Hepatic delivery systems have been extensively optimized for therapeutic applications. Recent research has demonstrated that intravenous delivery of messenger RNA lipid nanoparticles efficiently transfects virtually all hepatocytes in healthy, fibrotic, and cirrhotic liver tissue [12]. Delivery of messenger RNA is also achievable in xenograft models of both primary and secondary liver cancer, albeit with attenuated protein expression relative to normal liver tissue [12].
Non-hepatic targeting strategies have shown promising results for specific therapeutic applications. Lung-targeting formulations have achieved 32-fold increases in protein expression compared to conventional hepatic-targeting systems, outperforming current endogenous targeting strategies [3]. The incorporation of permanently cationic lipids following a fifth-lipid formulation strategy has demonstrated highly selective lung delivery with enhanced therapeutic potential [3].
Advanced characterization techniques have enabled precise quantification of biodistribution patterns. Using DNA barcode-labeled oligonucleotides, researchers can analyze the distribution of different lipid nanoparticle formulations in a high-throughput manner in vivo, quantifying targeted delivery of nucleic acids across multiple tissues [7]. This methodology has facilitated the systematic evaluation of tissue-specific delivery efficiency and optimization of formulation parameters.
The duration and persistence of tissue distribution have been characterized through longitudinal studies. Research has demonstrated that polymer-lipid nanoparticle formulations can maintain sustained transfection activity for at least 2 months when stored appropriately, with in vivo applications achieving impressive editing efficiency of approximately 70% along with significant protein level reductions exceeding 90% [13].
The biodistribution profiles significantly impact therapeutic outcomes and safety considerations. Liver-targeted formulations demonstrate excellent biocompatibility with LD50 values exceeding 400 milligrams per kilogram for empty lipid nanoparticles, indicating high safety profiles [13]. Conversely, extrahepatic targeting systems require careful optimization to balance efficacy with potential off-target effects in non-hepatic tissues.